molecular formula C26H29NO10 B12699456 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate CAS No. 52171-36-5

2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate

Cat. No.: B12699456
CAS No.: 52171-36-5
M. Wt: 515.5 g/mol
InChI Key: QEBWTEHKJYHECW-YGCVIUNWSA-N
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Description

2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is a complex organic compound with a unique structure that combines benzofuran, cinnamoyl, and ammonium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the cinnamoyl group: This step involves the reaction of the benzofuran derivative with cinnamoyl chloride under basic conditions.

    Attachment of the dimethylammonium group: This is typically done through a nucleophilic substitution reaction using dimethylamine.

    Formation of the hydrogen oxalate salt: The final step involves the reaction of the ammonium compound with oxalic acid to form the hydrogen oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cinnamoyl double bond can be reduced to form the corresponding saturated compound.

    Substitution: The dimethylammonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of new ammonium derivatives.

Scientific Research Applications

2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular membranes: Affecting cell signaling and function.

    Inducing oxidative stress: Leading to cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,7-Dimethoxybenzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
  • 2-(4-Methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate

Uniqueness

2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both methoxy and cinnamoyl groups, along with the benzofuran core, makes it a versatile compound for various applications.

Properties

CAS No.

52171-36-5

Molecular Formula

C26H29NO10

Molecular Weight

515.5 g/mol

IUPAC Name

(E)-1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one;oxalic acid

InChI

InChI=1S/C24H27NO6.C2H2O4/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5;3-1(4)2(5)6/h6-12,14H,13,15H2,1-5H3;(H,3,4)(H,5,6)/b11-8+;

InChI Key

QEBWTEHKJYHECW-YGCVIUNWSA-N

Isomeric SMILES

CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O

Related CAS

26225-59-2 (Parent)

Origin of Product

United States

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